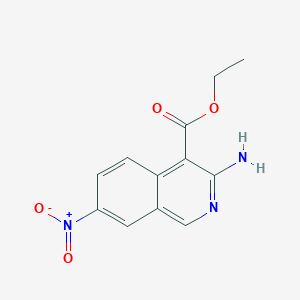
Ethyl 3-amino-7-nitroisoquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-7-nitroisoquinoline-4-carboxylate is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-7-nitroisoquinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of isoquinoline derivatives followed by esterification and amination reactions. The reaction conditions often require the use of strong acids, bases, and organic solvents under controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of nitroisoquinoline derivatives.
Reduction: Reduction reactions, typically using hydrogen gas or metal hydrides, can convert the nitro group to an amino group, resulting in aminoisoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, and appropriate solvents such as dimethylformamide or acetonitrile.
Major Products:
Oxidation: Nitroisoquinoline derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Functionalized isoquinoline derivatives with various substituents at the amino or nitro positions
Wissenschaftliche Forschungsanwendungen
Ethyl-3-Amino-7-Nitroisoquinolin-4-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen und als Ligand in der Koordinationschemie verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor und seine Wechselwirkungen mit biologischen Makromolekülen untersucht.
Medizin: Wird auf sein Potenzial für therapeutische Eigenschaften untersucht, einschließlich Antikrebs-, antimikrobieller und entzündungshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen Industriechemikalien aufgrund seiner stabilen aromatischen Struktur verwendet
5. Wirkmechanismus
Der Wirkmechanismus von Ethyl-3-Amino-7-Nitroisoquinolin-4-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Nitro- und Aminogruppen der Verbindung können an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen, wodurch ihre Bindungsaffinität und -spezifität beeinflusst werden. Diese Wechselwirkungen können die Aktivität von Zielproteinen modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und Verwendungskontext variieren .
Ähnliche Verbindungen:
Ethyl-3-Amino-4-Carbethoxypyrazol: Eine weitere heterocyclische Verbindung mit ähnlichen funktionellen Gruppen, aber einer anderen Ringstruktur.
4-Hydroxy-2-Chinolone: Verbindungen mit einem Chinolon-Kern, die ähnliche biologische Aktivitäten zeigen.
Chinoline und Chinolone: Eine breitere Klasse von Verbindungen mit vielfältigen Anwendungen in der pharmazeutischen und industriellen Chemie .
Einzigartigkeit: Ethyl-3-Amino-7-Nitroisoquinolin-4-carboxylat zeichnet sich durch sein spezifisches Substitutionsschema am Isochinolinring aus, das ihm einzigartige chemische Reaktivität und biologische Eigenschaften verleiht. Seine Kombination aus Nitro- und Aminogruppen ermöglicht vielseitige chemische Modifikationen und Wechselwirkungen mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und industrielle Anwendungen macht .
Wirkmechanismus
The mechanism of action of ethyl 3-amino-7-nitroisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-amino-4-carbethoxypyrazole: Another heterocyclic compound with similar functional groups but a different ring structure.
4-Hydroxy-2-quinolones: Compounds with a quinolone core that exhibit similar biological activities.
Quinolines and Quinolones: A broader class of compounds with diverse applications in medicinal and industrial chemistry .
Uniqueness: Ethyl 3-amino-7-nitroisoquinoline-4-carboxylate stands out due to its specific substitution pattern on the isoquinoline ring, which imparts unique chemical reactivity and biological properties. Its combination of nitro and amino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H11N3O4 |
|---|---|
Molekulargewicht |
261.23 g/mol |
IUPAC-Name |
ethyl 3-amino-7-nitroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H11N3O4/c1-2-19-12(16)10-9-4-3-8(15(17)18)5-7(9)6-14-11(10)13/h3-6H,2H2,1H3,(H2,13,14) |
InChI-Schlüssel |
RTPWEJKPYMSLFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C=CC(=CC2=CN=C1N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



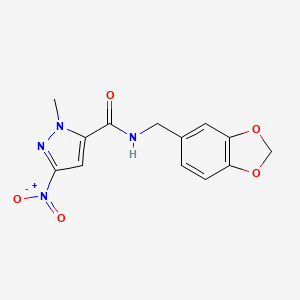


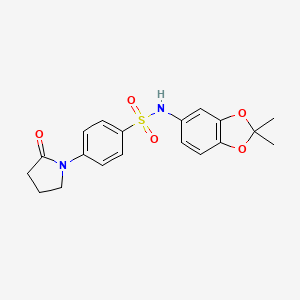
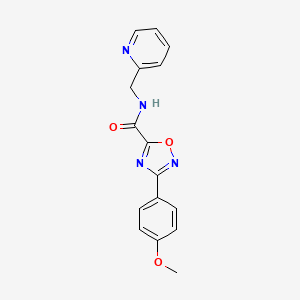
![1-(4-tert-butylbenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole](/img/structure/B11485755.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}-2-methylpropanamide](/img/structure/B11485767.png)
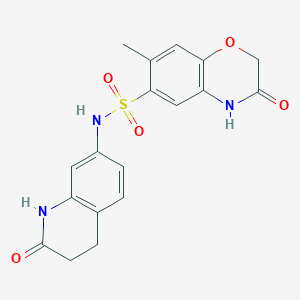
![4-chloro-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B11485788.png)
![3-{(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine](/img/structure/B11485801.png)
![Benzamide, N-[4-(1H-1,3-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-fluoro-](/img/structure/B11485806.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485810.png)
![N-[(3-methoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485814.png)
